[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)piperazinomethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxyethyl group and a thienoindole moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)piperazinomethanone typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the thienoindole core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thienoindole moiety or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(2-hydroxyethyl)piperazinomethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on cell signaling, enzyme inhibition, and receptor binding.
Medicine: Research into its therapeutic potential includes investigations into its effects on cancer cells, microbial infections, and neurological disorders.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions responsible for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-hydroxyethyl)piperazinomethanone include other piperazine derivatives and thienoindole-based molecules. Examples include:
- 4-(2-hydroxyethyl)piperazinomethanone analogs with different substituents on the piperazine ring.
- Thienoindole derivatives with various functional groups attached to the indole or thieno ring.
Uniqueness
The uniqueness of 4-(2-hydroxyethyl)piperazinomethanone lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity
This article provides a comprehensive overview of 4-(2-hydroxyethyl)piperazinomethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development are expected to uncover new insights and applications for this intriguing molecule.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylthieno[2,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-19-15-5-3-2-4-13(15)14-12-16(24-18(14)19)17(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDMARLKYYWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.